potassium;1,3-benzothiazole-2-carboxylate
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Overview
Description
The compound with the identifier “potassium;1,3-benzothiazole-2-carboxylate” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical structure and properties, which make it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of potassium;1,3-benzothiazole-2-carboxylate involves specific synthetic routes and reaction conditions. One common method includes the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. This reaction results in the formation of the compound along with imidazolium chloride as a byproduct .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The removal of byproducts and solvents is crucial to obtain the crystalline form of the compound .
Chemical Reactions Analysis
Types of Reactions
potassium;1,3-benzothiazole-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using appropriate reducing agents.
Substitution: Substitution reactions are common, where one functional group in the compound is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenated hydrocarbons and other nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
potassium;1,3-benzothiazole-2-carboxylate has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: This compound is used in the production of various industrial chemicals and materials .Mechanism of Action
The mechanism of action of potassium;1,3-benzothiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound acts by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to potassium;1,3-benzothiazole-2-carboxylate include:
Phosgene: Used in the preparation of this compound.
Imidazole: A key reactant in the synthesis of this compound.
Uniqueness
What sets this compound apart from similar compounds is its specific chemical structure and reactivity. Its ability to undergo a wide range of chemical reactions and its applications in various fields make it a unique and valuable compound for scientific research .
Properties
IUPAC Name |
potassium;1,3-benzothiazole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S.K/c10-8(11)7-9-5-3-1-2-4-6(5)12-7;/h1-4H,(H,10,11);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFBPZXPKIMAML-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)[O-].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)[O-].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4KNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.